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Compound of Interest |

Compound Name: 2H-1,5-Benzodioxepin-3(4H)-one
CAS No.: 27612-17-5
Cat. No.: B8739984
- 7

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Focus: Ring Expansion and Catalytic Cyclization Strategies

Executive Summary

The 1,5-benzodioxepine scaffold is a privileged seven-membered heterocyclic system with
profound applications in both medicinal chemistry and the fragrance industry. Most notably, the
derivative 7-methyl-2H-1,5-benzodioxepin-3(4H)-one (commercially known as Calone 1951®)
is the foundational molecule for "marine" olfactory notes[1]. Synthesizing seven-membered
rings via traditional end-to-end macrocyclization often suffers from unfavorable enthalpic and
entropic penalties. To overcome this, modern synthetic workflows rely on either strain-driven
ring expansion or transition-metal-catalyzed templated cyclizations. This application note
details the causality, mechanisms, and validated protocols for synthesizing the 1,5-
benzodioxepine core.

Mechanistic Grounding & Causality
Strain-Driven Ring Expansion via Dihalogenocarbene
Cyclopropanation

Ring expansion strategies elegantly circumvent the entropic penalties of direct cyclization by
leveraging pre-existing ring strain. The classical synthesis of 2H-1,5-benzodioxepines is
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achieved through the dihalogenocarbene cyclopropanation of 1,4-benzodioxenes, followed by
a targeted ring expansion[2].

Causality of the Transformation:

¢ Cycloaddition: 1,4-benzodioxin possesses an electron-rich, enol-ether-like double bond.
When exposed to a dihalogenocarbene (generated in situ from a haloform and a strong
base), it undergoes a rapid [2+1] cycloaddition.

 Strain Relief (Expansion): The resulting cyclopropalb][1,4]benzodioxin intermediate is highly
strained. Thermal activation or the introduction of a halophilic Lewis acid (such as Ag* salts)
induces the heterolytic cleavage of the cyclopropane carbon-halogen bond. This triggers a
disrotatory electrocyclic ring opening, expanding the 6-membered dioxin ring into the 7-
membered 1,5-benzodioxepine system[3].

Palladium-Catalyzed Bis-Allylic Cycloaddition

For highly functionalized derivatives, particularly 3-methylene-3,4-dihydro-2H-1,5-
benzodioxepines (direct precursors to Calone 1951 analogs via oxidative cleavage), Palladium-
catalyzed condensation is the premier methodology[4].

Causality of Experimental Choices:
o Catalyst & Ligand Selection: The reaction utilizes

paired with dppb (1,4-bis(diphenylphosphino)butane). The specific bite angle of dppb is
critical; it stabilizes the intermediate

-allylpalladium complex and prevents premature
-hydride elimination, directing the pathway strictly toward nucleophilic substitution[4].

o Sequential Alkylation: The Pd(0) species undergoes oxidative addition with a 2-
(hydroxymethyl)allyl alcohol biscarbonate. The first phenolate moiety of the benzene-1,2-diol
attacks to form a mono-alkylated intermediate. A subsequent ionization generates a new

-allylpalladium complex, which undergoes an intramolecular attack by the second phenolate,
efficiently closing the 7-membered ring[4].
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Pathway Visualizations
1,4-Benzodioxene 1,5-Benzodioxepine

Click to download full resolution via product page

Fig 1. Workflow of the dihalogenocarbene cyclopropanation and subsequent ring expansion.
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Fig 2. Mechanism of the Pd-catalyzed bis-allylic cyclization to form the 1,5-benzodioxepine
core.

Experimental Protocols
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Protocol A: Synthesis via Cyclopropanation-Ring
Expansion

Note: This is a self-validating protocol designed to safely manage highly reactive carbene
intermediates.

Reagents: 1,4-Benzodioxin (1.0 eq), Bromoform (

, 3.0 eq), 50% aqueous NaOH (excess), Benzyltriethylammonium chloride (TEBA, 0.05 eq),
Silver perchlorate (

, 1.1 eq).

o Carbene Generation & Cycloaddition: In a round-bottom flask equipped with a vigorous
magnetic stirrer, dissolve 1,4-benzodioxin and TEBA in

e Cool the mixture to 0 °C. Dropwise, add the 50% aqueous NaOH solution over 30 minutes to
control the exothermic generation of dibromocarbene.

« Stir the biphasic mixture at room temperature for 12 hours. Quench with water, extract with
dichloromethane, and concentrate to isolate the crude cyclopropal[b][1,4]benzodioxin
intermediate[2].

¢ Ring Expansion: Dissolve the crude intermediate in anhydrous toluene. Add

(1.1 eq) to promote the heterolytic cleavage of the C-Br bond.

o Reflux the mixture under argon for 4 hours. The relief of ring strain drives the electrocyclic
expansion.

 Filter through a Celite pad to remove silver salts, concentrate, and purify via silica gel flash
chromatography to yield the halogenated 2H-1,5-benzodioxepine.

Protocol B: Pd-Catalyzed Synthesis of 3-Methylene-3,4-
dihydro-2H-1,5-benzodioxepines

Based on the validated methodology by Damez et al.[4].
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Reagents: Benzene-1,2-diol (0.91 mmol), 2-(hydroxymethyl)allyl alcohol biscarbonate (1.1
mmol),

(0.023 mmol, 2.5 mol%), dppb (0.09 mmol, 10 mol%), anhydrous THF (14 mL).

o Catalyst Activation: In a Schlenk tube under an argon atmosphere, dissolve

(20.8 mg) and dppb (41.4 mg) in 7 mL of anhydrous THF. Stir at room temperature for 30
minutes to ensure complete formation of the active Pd(0)-dppb complex[4].

o Substrate Addition: In a separate argon-purged flask, dissolve the substituted benzene-1,2-
diol (0.91 mmol) and the allylic biscarbonate (222.6 mg, 1.1 mmol) in 7 mL of anhydrous
THF.

o Cyclization: Transfer the pre-formed catalyst solution into the substrate flask via syringe.
 Stir the reaction mixture continuously at room temperature for 24 hours[4].

o Workup: Evaporate the THF solvent under reduced pressure. Purify the crude residue
directly by flash chromatography on silica gel (eluent: petroleum ether—EtOAc, e.g., 50:1) to
afford the pure cyclized 3-methylene-3,4-dihydro-2H-1,5-benzodioxepine[4].

Quantitative Data Summary

The Palladium-catalyzed methodology demonstrates exceptional tolerance for electron-
donating substituents on the benzene-1,2-diol precursor, yielding near-quantitative
conversions[4].
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Substrate

Catalyst . Isolated
Entry (Benzene- Reagent Time (h) .
. System Yield (%)
1,2-diol)
) Allylic
1 Unsubstituted b bonat ” g5
(1) iscarbonate ;40
2
4-Methyl- Allylic
2 substituted biscarbonate / dppb 24 94
(3d) @
4-Methoxy- Allylic
3 substituted biscarbonate / dppb 24 99
(3e) 2

Data summarized from Damez et al.[4]. The resulting 3-methylene derivatives can be subjected
to simple oxidative cleavage to yield the corresponding 2H-1,5-benzodioxepin-3(4H)-ones
(Calone analogs)[4].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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